N-(4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide
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Overview
Description
N-(4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a complex organic compound that features a piperidine ring, a pyridine moiety, and an acetamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the aromatic rings . The reaction conditions often include the use of boron reagents, palladium catalysts, and bases like potassium carbonate in an organic solvent .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
N-(piperidine-4-yl)benzamide: Shares the piperidine and benzamide moieties but lacks the pyridine group.
N-(4-(piperidine-4-carbonyl)phenyl)acetamide: Similar structure but with different substituents on the aromatic rings.
Uniqueness: N-(4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide is unique due to the presence of both the pyridine and piperidine rings, which contribute to its distinct pharmacological profile and chemical reactivity. The combination of these functional groups allows for versatile interactions with biological targets and diverse chemical transformations.
Properties
IUPAC Name |
N-[4-(3-pyridin-4-yloxypiperidine-1-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14(23)21-16-6-4-15(5-7-16)19(24)22-12-2-3-18(13-22)25-17-8-10-20-11-9-17/h4-11,18H,2-3,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXPRMSWZABGLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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